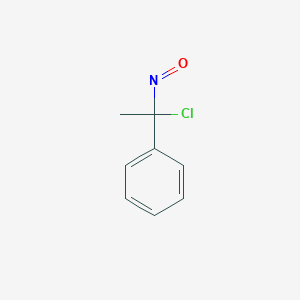

(1-Chloro-1-nitrosoethyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

53441-57-9 |

|---|---|

Molecular Formula |

C8H8ClNO |

Molecular Weight |

169.61 g/mol |

IUPAC Name |

(1-chloro-1-nitrosoethyl)benzene |

InChI |

InChI=1S/C8H8ClNO/c1-8(9,10-11)7-5-3-2-4-6-7/h2-6H,1H3 |

InChI Key |

ZRBFHLMUJFWDCK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)(N=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for α Chloronitroso Compounds and Analogues

Electrophilic Addition Reactions to Carbon-Carbon Double Bonds

One of the most direct methods for synthesizing α-chloronitroso compounds involves the electrophilic addition across a carbon-carbon double bond. This approach simultaneously installs the chlorine and nitroso functionalities onto the alkene backbone.

The addition of nitrosyl chloride (NOCl) to alkenes is a well-established method for preparing 1-chloro-2-nitroso compounds. In the case of an unsymmetrical alkene like 1-phenylpropene, the precursor to (1-Chloro-1-nitrosoethyl)benzene, the reaction proceeds via electrophilic addition. The reaction follows the Markovnikov rule, where the electrophilic nitroso group adds to the less substituted carbon of the double bond, and the chloride nucleophile adds to the more substituted carbon, which can better stabilize the intermediate positive charge. This regioselectivity is driven by the formation of the more stable benzylic carbocation intermediate on the carbon adjacent to the phenyl group.

The general mechanism involves the polarization of the NOCl molecule, making the nitrogen atom electrophilic. The electron-rich π-bond of the alkene attacks the nitrogen, leading to the formation of a carbocation and a chloride ion. The chloride ion then rapidly attacks the carbocation to yield the final α-chloronitroso product.

Nitrosyl chloride is a toxic and corrosive yellow gas, making its storage and handling challenging. thieme-connect.demasterorganicchemistry.com Consequently, in situ generation (produced within the reaction mixture) is the preferred and safer method for its use in laboratory and industrial synthesis. thieme-connect.de Several strategies have been developed for this purpose.

A common and modern approach involves the reaction of aqueous sodium nitrite (B80452) (NaNO₂) with hydrochloric acid (HCl). thieme-connect.deorganic-chemistry.org This method is atom-efficient and uses inexpensive starting materials. Continuous flow technology has been effectively applied to this reaction, allowing for the controlled generation, extraction into an organic solvent like dichloromethane (B109758) (CH₂Cl₂), and immediate use of the NOCl, minimizing operator exposure. thieme-connect.deorganic-chemistry.orgnih.gov Other established methods include the reaction of alkyl nitrites (e.g., butyl nitrite or pentyl nitrite) with HCl, the reaction of nitrosylsulfuric acid with HCl, or the direct combination of nitric acid and hydrochloric acid, which famously produces NOCl as a component of aqua regia. thieme-connect.demasterorganicchemistry.com

| Reactants | Description | Reference |

|---|---|---|

| Aqueous Sodium Nitrite (NaNO₂) + Hydrochloric Acid (HCl) | An atom-efficient method using readily available, inexpensive materials. Often employed in continuous flow systems for enhanced safety and control. | thieme-connect.deorganic-chemistry.org |

| Alkyl Nitrites (RONO) + Hydrochloric Acid (HCl) | A common lab-scale method where alkyl nitrites (e.g., ethyl, butyl, pentyl nitrite) react with HCl to generate NOCl. | thieme-connect.de |

| Nitrosylsulfuric Acid (NOHSO₄) + Hydrochloric Acid (HCl) | Used in some industrial processes, where NOHSO₄ is itself generated from sulfuric acid and nitrous gases. | thieme-connect.de |

| Nitric Acid (HNO₃) + Hydrochloric Acid (HCl) | The classic reaction that occurs in aqua regia, producing NOCl along with other reactive species. | masterorganicchemistry.com |

| Nitrous Gases (NO, NO₂) + Chlorine (Cl₂) or HCl | A gas-phase reaction for the formation of NOCl. | thieme-connect.de |

The stereochemistry of nitrosyl chloride addition to alkenes is not straightforward and can be influenced by both the substrate structure and the reaction solvent. researchgate.net The addition can proceed through either a syn (both groups adding to the same face of the double bond) or anti (groups adding to opposite faces) pathway.

Co-halogenation and Nitrosation Protocols

An alternative to the direct use of NOCl is a process involving separate halogenating and nitrosating agents. This can be conceptualized as a co-halogenation and nitrosation protocol. A common strategy in electrophilic additions is the formation of a halonium ion intermediate by reacting an alkene with a halogen source like Cl₂ or Br₂. masterorganicchemistry.comlibretexts.org This intermediate is then susceptible to attack by a nucleophile.

In the context of forming α-chloronitroso compounds, this would typically involve a two-step sequence. First, the alkene is converted to a halohydrin through treatment with a halogen (e.g., N-chlorosuccinimide or Cl₂) in the presence of water. chemistrysteps.comwikipedia.org This reaction proceeds with anti-addition stereochemistry. wikipedia.org The resulting halohydrin can then be subjected to nitrosation of the alcohol functionality, followed by rearrangement or subsequent reaction to yield the desired α-chloronitroso product. The conversion of alcohols to alkyl nitrites (O-nitroso compounds) using nitrous acid is a known transformation. wikipedia.org This multi-step approach provides an alternative pathway to the direct addition of NOCl.

Oxidation of Nitrogen-Containing Precursors

Instead of building the molecule from an alkene, α-chloronitroso compounds can be synthesized from precursors that already contain a nitrogen atom at the desired position. This typically involves an oxidation step, often coupled with halogenation.

A significant synthetic route involves the oxidative halogenation of ketoximes. Oximes possess a C=N-OH functional group. The conversion to a gem-chloronitroso compound (also known as an α-chloro-α-nitroso compound) requires the addition of a chlorine atom to the carbon and the oxidation of the hydroxylamino group to a nitroso group.

Research has shown that ketone oximes can be selectively chlorinated to afford gem-chloronitroso compounds in high yields. thieme-connect.deresearchgate.net A particularly effective and environmentally conscious method utilizes an aqueous hydrogen peroxide (H₂O₂)/HCl system in a two-phase solvent system (e.g., dichloromethane-water). thieme-connect.de This system avoids the need for gaseous chlorine and generates the active halogenating species in situ. For the synthesis of this compound, the corresponding precursor would be acetophenone (B1666503) oxime. The reaction proceeds with yields reported up to 94% depending on the oxime structure. thieme-connect.de The resulting gem-chloronitroso compounds are valuable synthetic intermediates, which can, for example, be further oxidized to stable gem-chloronitro compounds if desired. thieme-connect.de The tautomeric relationship between α-chloronitroso compounds and α-chlorooximes is well-documented, with the equilibrium often favoring the more stable oxime form. rsc.org However, methods starting from the oxime provide a direct and high-yielding pathway to the desired nitroso compounds. thieme-connect.de

| Substrate | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| Cyclic & Acyclic Ketone Oximes | H₂O₂ / HCl | gem-Chloronitroso compounds | High yields (up to 94%); Environmentally benign; Avoids gaseous Cl₂. | thieme-connect.de |

| Aldoximes | Cl₂ in CH₂Cl₂ or CHCl₃ | α-Chloro-α-nitroso intermediates | The intermediate can decompose or rearrange depending on substituents and solvent impurities (e.g., ethanol). | sci-hub.box |

Metal-Catalyzed Aerobic Oxidation of N-Substituted Hydroxylamines

A highly general and efficient method for the synthesis of nitroso compounds involves the copper-catalyzed aerobic oxidation of N-substituted hydroxylamines. researchgate.netresearchgate.netwikipedia.org This approach stands as a catalytic and sustainable alternative to traditional stoichiometric oxidation methods. researchgate.net The process is operationally simple, utilizing a Cu(I) catalyst, pyridine, and air as the terminal oxidant at room temperature. researchgate.netthieme-connect.com

The general transformation is depicted as the oxidation of various hydroxylamines to their corresponding nitroso compounds. researchgate.net While this method has been broadly applied to produce acylnitroso, arylnitroso, and other nitroso derivatives, its application to synthesize α-chloro-nitroso compounds would conceptually involve the use of an α-chloro-N-substituted hydroxylamine (B1172632) as the starting material. The reaction's mild conditions suggest its potential compatibility with halogenated substrates. researchgate.netresearchgate.net

Investigations have shown that increasing the catalyst loading can enhance the efficiency of the oxidation protocol for various N-substituted hydroxylamines. thieme-connect.com The versatility of this method has been demonstrated by trapping the transient nitroso compounds in situ via a Hetero-Diels-Alder (HDA) reaction, which proceeds in high to moderate yields. researchgate.netthieme-connect.com This copper-catalyzed aerobic oxidation represents a significant advancement, replacing hazardous classical oxidation protocols with a more economical and environmentally favorable process that uses molecular oxygen and produces no toxic byproducts. researchgate.net

Table 1: Copper-Catalyzed Aerobic Oxidation of N-Substituted Hydroxylamines This table illustrates the general scope of the reaction. The synthesis of this compound via this method would hypothetically start from the corresponding α-chloro hydroxylamine.

| Hydroxylamine Precursor Type | Catalyst System | Oxidant | Resulting Nitroso Compound Type | Reference |

|---|---|---|---|---|

| Acyl-substituted hydroxylamine | CuCl (20 mol %), Pyridine (5 mol %) | Air (1 atm) | Acylnitroso | researchgate.netthieme-connect.com |

| Nitrosoformate precursor | CuCl (20 mol %), Pyridine (5 mol %) | Air (1 atm) | Nitrosoformate | researchgate.netresearchgate.net |

| Arylnitroso precursor | CuCl (20 mol %), Pyridine (5 mol %) | Air (1 atm) | Arylnitroso | researchgate.netresearchgate.net |

| Iminonitroso precursor | CuCl (20 mol %), Pyridine (5 mol %) | Air (1 atm) | Iminonitroso | researchgate.netresearchgate.net |

Rearrangement-Based Syntheses

Interrupted Nef Reaction of Cyclic Nitrone Ethers

A novel and diastereoselective pathway to densely substituted geminal chloronitroso compounds has been developed through the interrupted Nef reaction of cyclic nitronic esters. researchgate.netarkat-usa.org This process involves treating cyclic nitrone ethers, specifically isoxazoline- and 5,6-dihydro-4H-1,2-oxazine-N-oxides, with hydrochloric acid. researchgate.netnih.gov This treatment leads to a ring-opening event, affording functionalized gem-chloronitroso compounds that also contain a distant hydroxyl group. arkat-usa.orgrsc.org

The classical Nef reaction typically describes the acid-catalyzed hydrolysis of nitro compounds to yield carbonyl derivatives. nih.govias.ac.in However, in this "interrupted" version, the reaction pathway is diverted. rsc.org The mechanism, supported by DFT calculations, involves the initial formation of N,N-bis(oxy)iminium cations, which are key intermediates in the standard Nef reaction. researchgate.netarkat-usa.org These cationic species are then intercepted by a chloride anion from the HCl, which acts as an external nucleophile, leading to the formation of the α-chloronitroso product instead of the expected carbonyl compound. researchgate.netnih.govrsc.org

This synthetic approach is noteworthy for its stereoselectivity, which in some instances is dependent on the reaction temperature, allowing for the stereodivergent synthesis of different product isomers. researchgate.netnih.gov The discovery represents the first example of an interrupted Nef reaction applied to nitronic esters and provides valuable access to complex, functionalized chloronitroso compounds. researchgate.netarkat-usa.orgnih.gov

Table 2: Synthesis of gem-Chloronitroso Compounds via Interrupted Nef Reaction

| Substrate (Cyclic Nitronic Ester) | Reagent | Solvent | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Isoxazoline-N-oxides | HCl | Dioxane | gem-Chloronitroso compound with a distant hydroxyl group | up to 99% | researchgate.netarkat-usa.orgnih.gov |

| 5,6-dihydro-4H-1,2-oxazine-N-oxides | HCl | Dioxane | gem-Chloronitroso compound with a distant hydroxyl group | High | researchgate.netarkat-usa.org |

Novel Reagents for gem-Chloronitroso Compound Formation

Application of Specialized Halogenating/Nitrosating Agents (e.g., N-tert-Butyl-N-chlorocyanamide)

The conversion of ketoximes to gem-chloronitroso compounds provides a direct and efficient route to this functional group. This transformation can be achieved using specialized reagents that act as both a chlorinating and nitrosating source.

One of the most effective modern reagents for this purpose is N-tert-Butyl-N-chlorocyanamide . researchgate.netresearchgate.net This compound has been identified as a novel and highly versatile reagent in organic synthesis. researchgate.netresearchgate.net The reaction of various ketoximes with N-tert-Butyl-N-chlorocyanamide proceeds instantaneously in solvents like carbon tetrachloride at room temperature, affording gem-chloronitroso compounds in excellent yields under remarkably mild conditions. researchgate.net The reagent is noted for being stable, safe, and possessing a high content of active chlorine. researchgate.net

Another well-established method involves the use of Nitrosyl chloride (NOCl) , sometimes referred to as Tilden's reagent. wikipedia.org The addition of NOCl to oximes can yield gem-chloronitroso compounds. rsc.org For instance, reacting ketoximes with NOCl generated in situ from chlorotrimethylsilane (B32843) (TMSCl) and iso-amyl nitrite is a documented procedure. researchgate.net The reaction of 1-phenylethanone oxime, the direct precursor to this compound, with a nitrosating agent like NOCl is a viable pathway. However, the success of this reaction can be substrate-dependent, as some oximes may yield other products like nitrimines or ketones. rsc.org

A facile and environmentally conscious alternative uses an aqueous H₂O₂/HCl system to chlorinate ketone oximes, selectively producing gem-chloronitroso compounds in high yields. arkat-usa.org These methods, particularly the use of N-tert-Butyl-N-chlorocyanamide, offer significant advantages in terms of efficiency, speed, and mild reaction conditions for synthesizing compounds like this compound from their corresponding oxime precursors. researchgate.netresearchgate.net

Table 3: Synthesis of gem-Chloronitroso Compounds from Ketoximes

| Ketoxime Precursor | Reagent System | Conditions | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| General Ketoximes | N-tert-Butyl-N-chlorocyanamide | CCl₄, Room Temp. | gem-Chloronitroso compound | Instantaneous reaction, excellent yields | researchgate.net |

| General Ketoximes | NOCl (from TMSCl/iso-amyl nitrite) | - | gem-Chloronitroso compound | In situ generation of NOCl | researchgate.net |

| 1-Phenylethanone oxime | Nitrosyl chloride (NOCl) | - | This compound | Direct precursor route | rsc.org |

| Cyclic & Linear Ketoximes | Aqueous H₂O₂/HCl | CH₂Cl₂/H₂O two-phase system | gem-Chloronitroso compound | Environmentally benign, avoids gaseous chlorine | arkat-usa.org |

Advanced Spectroscopic Characterization and Computational Studies of α Chloronitroso Compounds

Theoretical and Computational Chemistry Applications

High-Level Ab Initio and Semi-Empirical Methods in Mechanistic Investigations

The formation of α-chloronitroso compounds often proceeds through complex reaction pathways involving transient intermediates. High-level ab initio and semi-empirical computational methods are invaluable tools for elucidating these mechanisms. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high degree of accuracy, while semi-empirical methods, which incorporate some experimental data, provide a computationally less expensive alternative for larger systems. researchgate.net

A key reaction for the synthesis of α-chloronitroso compounds is the addition of nitrosyl chloride (NOCl) to alkenes. Computational studies have been instrumental in understanding the nature of the intermediates and transition states in this process. For instance, in the reaction of nitrosyl chloride with substituted ethylenes, ab initio calculations can distinguish between different possible pathways, such as a concerted mechanism or a stepwise mechanism involving a carbocation or a bridged intermediate. rsc.orgcu.edu.eg

DFT calculations have been particularly insightful in studying the formation of α-chloronitroso compounds from cyclic nitronates in what is known as an interrupted Nef reaction. These studies support a mechanism involving the initial formation of N,N-bis(oxy)iminium cations as key intermediates. These cations are subsequently intercepted by a chloride anion, leading to ring opening and the formation of the α-chloronitroso compound. nih.gov The calculated energies of the intermediates and transition states provide strong evidence for the proposed reaction pathway.

| Computational Method | System Studied | Key Mechanistic Insight |

| DFT | Cyclic Nitronates + HCl | Formation of N,N-bis(oxy)iminium cation intermediate in interrupted Nef reaction. nih.gov |

| Ab Initio | Ethene + Halogens | Characterization of four-centered and three-centered (zwitterionic) transition states. rsc.org |

| Semi-empirical | Alkenes + NOCl | General elucidation of electrophilic addition mechanism. |

Computational Approaches to Stereoselectivity and Regioselectivity

The addition of nitrosating agents to prochiral alkenes can lead to the formation of stereoisomers. Computational chemistry offers powerful tools to predict and rationalize the stereochemical and regiochemical outcomes of these reactions. masterorganicchemistry.com

The stereochemistry of the addition of nitrosyl chloride to alkenes has been shown to be dependent on the structure of the alkene. stackexchange.com For some alkenes, a syn-addition is observed, while for others, the addition is anti. Computational modeling can help to understand the factors governing this selectivity by calculating the energies of the different transition states leading to the syn and anti products. These calculations can take into account steric and electronic factors that influence the approach of the reactants.

DFT calculations have been successfully employed to predict the diastereoselectivity in the formation of α-chloronitroso compounds. For example, in the interrupted Nef reaction of cyclic nitronates, DFT calculations can rationalize the observed diastereoselectivity and even the temperature-dependent stereodivergence in some cases. nih.gov By comparing the energies of the transition states leading to the different diastereomers, the preferred reaction pathway can be identified.

Theoretical studies on the regioselectivity of related reactions, such as the nitroso-ene reaction, also provide valuable insights. DFT calculations can be used to determine the preferred orientation of the reactants, leading to the observed regioselectivity. rsc.org

| Reaction Type | Computational Method | Selectivity Investigated | Key Findings |

| Addition of NOCl to Alkenes | - | Stereoselectivity (syn vs. anti) | Outcome is dependent on alkene structure; both pathways are possible. stackexchange.com |

| Interrupted Nef Reaction | DFT | Diastereoselectivity | Rationalization of observed diastereoselectivity and temperature effects. nih.gov |

| Nitroso-ene Reaction | DFT | Regioselectivity | Determination of the preferred orientation of reactants. |

Kinetic Isotope Effect (KIE) Studies through Computational Modeling

The kinetic isotope effect (KIE) is a powerful experimental tool for probing reaction mechanisms, particularly the nature of the rate-determining step. Computational modeling plays a crucial role in the interpretation of experimental KIE data and can also be used to predict KIEs for proposed mechanisms.

The calculation of KIEs involves determining the vibrational frequencies of the reactants and the transition state for the isotopic and non-isotopic species. From these frequencies, the zero-point energies (ZPEs) can be calculated, and the KIE can be predicted using transition state theory. nih.gov

For the formation of α-chloronitroso compounds, KIE studies can provide information about bond breaking and bond formation in the transition state. For example, by substituting a hydrogen atom with deuterium (B1214612) at a specific position in the alkene reactant, one can probe the extent of C-H bond breaking in the transition state. Similarly, chlorine isotope effects (³⁵Cl/³⁷Cl) can provide insights into the changes in bonding to the chlorine atom in the rate-determining step.

| Isotope Substitution | Information Gained from KIE | Computational Approach |

| H/D | C-H bond breaking/formation in the transition state. | Calculation of vibrational frequencies and zero-point energies of isotopic species at the transition state. |

| ¹²C/¹³C | Changes in carbon bonding at the reaction center. | Similar to H/D KIE calculations. |

| ³⁵Cl/³⁷Cl | C-Cl bond breaking/formation in the transition state. | Calculation of vibrational frequencies and zero-point energies involving chlorine isotopes. |

Strategic Applications of α Chloronitroso Compound Reactivity in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocyclic Systems (e.g., Dihydrooxazines, Isoxazolidines)

The electrophilic nature of the nitroso group in α-chloronitroso compounds like (1-Chloro-1-nitrosoethyl)benzene makes them excellent dienophiles and dipolarophiles for cycloaddition reactions, providing direct access to key nitrogen-containing heterocycles.

The hetero-Diels-Alder (HDA) reaction of an α-chloronitroso compound with a 1,3-diene is a highly efficient method for synthesizing 3,6-dihydro-2H-1,2-oxazines (referred to as dihydrooxazines). These reactions are notable for their high regio- and stereoselectivity. For instance, chiral α-chloronitroso compounds derived from carbohydrates react with cyclic dienes to form bicyclic dihydrooxazines with excellent enantiomeric excess. rsc.org This approach is exemplified by the reaction of a carbohydrate-derived α-chloronitroso compound with cyclohexa-1,3-diene, which, after hydrolysis of the chiral auxiliary, yields the dihydrooxazine cycloadduct as its hydrochloride salt in high enantiomeric purity. rsc.org This transformation underscores the potential of using chiral auxiliaries to direct the stereochemical outcome of the cycloaddition, a principle directly applicable to simpler substrates like this compound.

Similarly, α-chloronitroso compounds can participate in [3+2] cycloadditions with alkenes. In these reactions, the α-chloronitroso compound can act as a synthetic equivalent of a nitrone, a 1,3-dipole, leading to the formation of isoxazolidine (B1194047) rings. Isoxazolidines are prevalent scaffolds in many biologically active molecules and serve as versatile synthetic intermediates. mdpi.com The reaction of an α-chloronitroso compound with an electron-rich or strained alkene can proceed to give the corresponding isoxazolidine, often with a high degree of stereocontrol at the newly formed stereocenters. While some reactions may proceed through the in situ formation of a nitrone, direct cycloaddition is also a viable pathway. rsc.orgresearchgate.net

Table 1: Hetero-Diels-Alder Reaction of a Chiral α-Chloronitroso Compound This table illustrates the principle of using chiral α-chloronitroso compounds in cycloadditions to achieve high stereoselectivity. The specific substrate is a carbohydrate derivative, demonstrating the reactivity profile applicable to this compound.

| Diene | α-Chloronitroso Compound | Product | Enantiomeric Excess (ee) | Reference |

| Cyclohexa-1,3-diene | 5-O-(tert-butyldiphenylsilyl)-3-chloro-3-deoxy-1,2-O-isopropylidene-3-C-nitroso-α-D-xylofuranose | (1S,4R)-3-Aza-2-oxabicyclo[2.2.2]oct-5-ene hydrochloride | ≥96% | rsc.org |

| Cyclohepta-1,3-diene | 5-O-(tert-butyldiphenylsilyl)-3-chloro-3-deoxy-1,2-O-isopropylidene-3-C-nitroso-α-D-xylofuranose | (1R,5S)-7-Aza-6-oxabicyclo[3.2.2]non-8-ene hydrochloride | ≥96% | rsc.org |

Preparation of Functionalized Hydroxylamines and Nitrones as Key Intermediates

The α-chloronitroso functionality is a versatile precursor to other valuable nitrogen-containing functional groups, namely hydroxylamines and nitrones.

Functionalized Hydroxylamines can be accessed through the reduction of the nitroso group in compounds like this compound. This transformation retains the α-chloro substituent, providing a bifunctional building block for further synthetic elaboration. These α-chloro hydroxylamines are useful intermediates, for example, in the synthesis of amino alcohols and other complex nitrogenous compounds.

More commonly, α-chloronitroso compounds are used as precursors for Nitrones . Nitrones are powerful 1,3-dipoles widely used in [3+2] cycloaddition reactions to construct isoxazolidine and isoxazoline (B3343090) heterocycles. mdpi.comrushim.ru The conversion of an α-chloronitroso compound to a nitrone can occur under various conditions, sometimes spontaneously upon synthesis or during cycloaddition reactions. For example, reaction of a carbohydrate-derived α-chloronitroso compound with cyclopentadiene (B3395910) did not yield the expected Diels-Alder adduct but instead formed a complex nitrone. rsc.org This highlights the propensity of these intermediates to rearrange. More controlled methods for nitrone synthesis from various precursors, such as the condensation of hydroxylamines with aldehydes or ketones, are well-established. organic-chemistry.orguni-stuttgart.de The in situ generation of nitrones from α-chloronitroso compounds remains a synthetically attractive strategy due to the reactive nature of the starting material.

Diversity-Oriented Synthesis Utilizing α-Chloronitroso Intermediates

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. The rich and varied reactivity of α-chloronitroso intermediates makes them ideal scaffolds for DOS.

Starting from a common precursor like this compound, multiple reaction pathways can be accessed to rapidly build molecular complexity and diversity.

Cycloaddition Reactions : By reacting the α-chloronitroso intermediate with a diverse library of dienes and alkenes, a wide array of dihydrooxazines and isoxazolidines with varying substitution patterns can be generated.

Intermediate Formation : The conversion to secondary intermediates like nitrones opens up another dimension of reactivity. These nitrones can then be reacted with a different set of dipolarophiles, leading to a distinct library of heterocyclic compounds. mdpi.com

Post-modification : The initial cycloadducts, which retain functional handles such as the chlorine atom or the N-O bond, can be subjected to a range of downstream chemical transformations. For example, the N-O bond of an isoxazolidine can be reductively cleaved to afford a 1,3-amino alcohol, a valuable synthon in its own right.

This strategy, where a single intermediate is used in multiple reaction types with a variety of partners, is a cornerstone of DOS and allows for the efficient exploration of chemical space. nih.gov

Asymmetric Synthesis of Chiral Compounds through Stereoselective Transformations

The generation of enantiomerically pure compounds is a paramount goal in modern synthetic chemistry, particularly for pharmaceutical applications. The reactions of α-chloronitroso compounds can be rendered highly stereoselective, providing a powerful tool for asymmetric synthesis.

The most effective strategy involves the use of chiral α-chloronitroso compounds . As demonstrated in the hetero-Diels-Alder reactions of carbohydrate-derived α-chloronitroso compounds, the inherent chirality of the starting material can direct the facial selectivity of the cycloaddition, leading to products with very high levels of enantiomeric excess. rsc.org The chiral auxiliary can be a removable group, as in the case of the carbohydrate template, which is cleaved after the key stereodefining cycloaddition step. This approach allows for the synthesis of highly enantioenriched heterocyclic building blocks. rsc.org

An alternative, though often more challenging, approach is the use of a chiral Lewis acid catalyst to promote the cycloaddition of an achiral α-chloronitroso compound in an enantioselective manner. Catalytic asymmetric hetero-Diels-Alder reactions are well-developed for various dienophile-diene combinations, and this principle can be extended to reactions involving α-chloronitroso dienophiles. illinois.edu The development of such catalytic systems would enable the direct asymmetric synthesis of chiral dihydrooxazines and related heterocycles from simple, achiral precursors.

Table 2: Asymmetric Synthesis of Dihydrooxazine Derivatives via Hetero-Diels-Alder Reaction This table showcases the synthesis of chiral building blocks for natural product synthesis, illustrating the power of stereocontrolled cycloadditions involving α-chloronitroso functionality.

| α-Chloronitroso Source | Diene | Key Product | Application | Reference |

| Carbohydrate-derived | Cyclohepta-1,3-diene | (–)-7-Aza-6-oxabicyclo[3.2.2]non-8-ene hydrochloride | Synthesis of (–)-Physoperuvine | rsc.org |

| Carbohydrate-derived | Cyclohexa-1,3-diene | (–)-3-Aza-2-oxabicyclo[2.2.2]oct-5-ene hydrochloride | Formal synthesis of (+)-Epibatidine | rsc.org |

Future Research Directions and Unexplored Avenues for 1 Chloro 1 Nitrosoethyl Benzene Chemistry

Development of Green and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous substances, and energy efficiency. The development of green and sustainable synthetic methodologies for (1-Chloro-1-nitrosoethyl)benzene is a critical area for future research.

Current synthetic approaches to C-nitroso compounds often rely on stoichiometric oxidants or nitrosating agents that can be environmentally problematic. nih.govresearchgate.net Future research should focus on the development of catalytic and more benign synthetic routes.

Key Research Areas:

Photocatalysis: The use of light to drive chemical reactions offers a sustainable alternative to traditional thermal methods. nih.gov Future investigations could explore the photocatalytic synthesis of this compound from readily available precursors. For instance, a potential route could involve the light-mediated reaction of a suitable starting material in the presence of a photocatalyst and a benign nitrosating agent. The selective reduction of nitro compounds using photocatalysis is a growing field, and tailoring these systems for the synthesis of nitroso compounds is a promising avenue. nih.gov

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions. nih.gov The exploration of nitroreductases or other engineered enzymes for the synthesis of α-chloro-α-nitrosoalkanes from corresponding nitro compounds could provide a highly sustainable and enantioselective route. nih.gov While the biocatalytic reduction of nitro compounds is known, achieving the selective formation of the nitroso intermediate, particularly in the presence of a halogen, remains a challenge to be addressed. nih.gov

Solvent-Free and Aqueous Synthesis: Minimizing or eliminating the use of volatile organic solvents is a cornerstone of green chemistry. Research into solvent-free reaction conditions or the use of water as a solvent for the synthesis of this compound would significantly improve the environmental footprint of its production. researchgate.net

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is paramount to unlocking the full synthetic potential of this compound. Catalysis can offer pathways to enhanced reactivity, improved yields, and, most importantly, control over stereoselectivity.

Key Research Areas:

Asymmetric Organocatalysis: Organocatalysis has emerged as a powerful tool for asymmetric synthesis. researchgate.netmdpi.comrsc.orgyoutube.com Chiral organocatalysts, such as proline derivatives or chiral amines, could be employed to control the stereochemical outcome of reactions involving this compound. researchgate.net For example, in reactions where the nitroso group acts as an electrophile, a chiral catalyst could orchestrate the enantioselective addition of a nucleophile.

Transition Metal Catalysis: Transition metal complexes are known to catalyze a wide array of organic transformations. Future research could focus on the development of transition metal catalysts that can selectively activate the C-Cl or C-N bond of this compound, enabling novel cross-coupling reactions or other functionalizations.

Dual Catalysis: Combining different catalytic modes, such as organocatalysis and metal catalysis, can lead to unprecedented reactivity. A dual catalytic system could, for instance, involve an organocatalyst to generate a reactive intermediate from this compound and a metal catalyst to facilitate a subsequent bond-forming event.

Deepening Mechanistic Understanding through Integrated Experimental and Computational Studies

A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. The complex reactivity of this compound necessitates a synergistic approach that combines experimental observations with computational modeling. mdpi.comresearchgate.net

Key Research Areas:

Computational Modeling (DFT Studies): Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, stability, and reactivity of this compound and its reaction intermediates. mdpi.comresearchgate.net Computational studies can be used to predict reaction pathways, transition state geometries, and activation energies, thereby guiding experimental design. researchgate.net

In-situ Spectroscopic Analysis: The use of in-situ spectroscopic techniques, such as NMR and IR spectroscopy, can allow for the direct observation of reactive intermediates and the elucidation of reaction kinetics. This experimental data is invaluable for validating and refining computational models.

Kinetics and Isotope Effect Studies: Detailed kinetic studies and the measurement of kinetic isotope effects can provide quantitative information about the rate-determining step and the nature of the transition state in reactions involving this compound.

The following table outlines potential areas of investigation for integrated experimental and computational studies:

| Research Question | Experimental Approach | Computational Approach |

| What is the preferred conformation and stability of this compound? | X-ray crystallography, NMR spectroscopy | DFT calculations of conformational isomers and energies |

| What is the mechanism of a novel catalytic reaction involving this compound? | In-situ IR/NMR monitoring, kinetic studies, isotope labeling | DFT modeling of catalytic cycles and transition states |

| How does the solvent influence reactivity and selectivity? | Systematic solvent screening, kinetic analysis | Explicit and implicit solvent models in DFT calculations |

Expansion of Synthetic Utility in Advanced Chemical Synthesis

A key driver for research into this compound is its potential as a versatile building block in the synthesis of more complex and valuable molecules. Its unique functionality suggests a range of possible applications that are yet to be explored.

Key Research Areas:

Synthesis of Nitrogen-Containing Heterocycles: Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals. nih.govnih.gov The nitroso group of this compound is a precursor to various nitrogen functionalities, making it a potentially valuable synthon for the construction of novel heterocyclic scaffolds. nih.gov For example, it could participate in cycloaddition reactions or be transformed into other nitrogen-containing groups that can then be incorporated into heterocyclic rings.

Access to Chiral Amines and Derivatives: The nitroso group can be readily reduced to an amino group. This opens up the possibility of using this compound as a precursor for the synthesis of chiral α-chloroamines or, after subsequent transformations, other valuable chiral amine derivatives.

Applications in Medicinal Chemistry: The introduction of a chloro-nitroso ethyl moiety into a molecule could have interesting implications for its biological activity. nih.govnih.gov Future research could explore the synthesis of analogues of known bioactive molecules incorporating this functional group to investigate their structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.